Octadecyl pentadecafluorooctanoate
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Overview
Description
Octadecyl pentadecafluorooctanoate is a chemical compound with the formula C26H37F15O2 . It is an ester derived from pentadecafluorooctanoic acid and octadecanol. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl pentadecafluorooctanoate is synthesized through the esterification of pentadecafluorooctanoic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Octadecyl pentadecafluorooctanoate primarily undergoes hydrolysis and substitution reactions. Hydrolysis involves the breaking of the ester bond in the presence of water, resulting in the formation of pentadecafluorooctanoic acid and octadecanol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Pentadecafluorooctanoic acid and octadecanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Octadecyl pentadecafluorooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecyl pentadecafluorooctanoate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Pentadecafluorooctanoic acid: A precursor to octadecyl pentadecafluorooctanoate, known for its use in the production of fluoropolymers.
Perfluorooctanoic acid: Similar in structure but lacks the octadecyl ester group, used in the manufacture of non-stick coatings.
Uniqueness
This compound is unique due to its combination of a long hydrophobic tail and a highly fluorinated ester group. This gives it exceptional thermal stability and resistance to chemical degradation, making it suitable for specialized applications where other compounds may fail .
Properties
CAS No. |
131883-38-0 |
---|---|
Molecular Formula |
C26H37F15O2 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
octadecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C26H37F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-43-19(42)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)41/h2-18H2,1H3 |
InChI Key |
WTSTWJMWBBUFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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